[2,3'-Bithiophen]-5-ylmethanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NS2 |
|---|---|
Molecular Weight |
195.3 g/mol |
IUPAC Name |
(5-thiophen-3-ylthiophen-2-yl)methanamine |
InChI |
InChI=1S/C9H9NS2/c10-5-8-1-2-9(12-8)7-3-4-11-6-7/h1-4,6H,5,10H2 |
InChI Key |
MDHKQAAFLTWJRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=CC=C(S2)CN |
Origin of Product |
United States |
Chemical Reactivity and Functionalization Pathways of 2,3 Bithiophen 5 Ylmethanamine in Organic Transformations
Reactions Involving the Primary Amine Functionality of [2,3'-Bithiophen]-5-ylmethanamine
The primary amine group attached to the bithiophene scaffold via a methylene (B1212753) linker is a key site for nucleophilic reactions. Its reactivity is analogous to other primary amines, allowing for the construction of various new chemical entities.
Acylation and Alkylation Reactions for Derivative Synthesis
The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, rendering it nucleophilic and basic. This facilitates reactions with electrophilic reagents such as acylating and alkylating agents.
Acylation: this compound is expected to react readily with acylating agents like acyl chlorides and acid anhydrides to form corresponding amides. These reactions typically proceed via nucleophilic acyl substitution. youtube.com The use of a non-nucleophilic base is often employed to neutralize the acidic byproduct (e.g., HCl) formed during the reaction.
Table 1: Representative Acylation Reactions of this compound
| Acylating Agent | Product |
| Acetyl chloride | N-([2,3'-Bithiophen]-5-ylmethyl)acetamide |
| Benzoyl chloride | N-([2,3'-Bithiophen]-5-ylmethyl)benzamide |
| Acetic anhydride | N-([2,3'-Bithiophen]-5-ylmethyl)acetamide |
Alkylation: The primary amine can also undergo alkylation with alkyl halides. However, direct alkylation of primary amines can be challenging to control, often leading to over-alkylation and the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.com To achieve selective mono-alkylation, reductive amination is a more effective strategy. This involves the initial formation of an imine with an aldehyde or ketone, followed by reduction.
Table 2: Potential Products from Alkylation of this compound
| Alkylating Agent | Potential Product(s) |
| Methyl iodide | Mixture of N-methyl, N,N-dimethyl, and quaternary ammonium salts |
| Benzyl bromide | Mixture of N-benzyl and N,N-dibenzyl derivatives |
Formation of Imines and Schiff Bases with Aldehydes and Ketones
This compound can react with aldehydes and ketones in the presence of an acid catalyst to form imines, also known as Schiff bases. orgoreview.comlibretexts.org This condensation reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the imine product. operachem.comwikipedia.org The optimal pH for imine formation is typically mildly acidic, around 4-5. libretexts.org
Table 3: Examples of Imine and Schiff Base Formation
| Carbonyl Compound | Product (Imine/Schiff Base) |
| Benzaldehyde | (E)-N-(benzylidene)-[2,3'-bithiophen]-5-ylmethanamine |
| Acetone | N-(propan-2-ylidene)-[2,3'-bithiophen]-5-ylmethanamine |
| Cyclohexanone | N-(cyclohexylidene)-[2,3'-bithiophen]-5-ylmethanamine |
Urea (B33335) and Thiourea (B124793) Derivative Formation
The nucleophilic primary amine of this compound can add to isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. These reactions are generally high-yielding and proceed under mild conditions. The resulting urea and thiourea derivatives of heterocyclic compounds are of significant interest due to their diverse biological activities. nih.gov For instance, various thiophene-containing urea and thiourea derivatives have been synthesized and investigated for their potential therapeutic applications. nih.gov
Table 4: Synthesis of Urea and Thiourea Derivatives
| Reagent | Product Class |
| Phenyl isocyanate | Urea derivative |
| Methyl isothiocyanate | Thiourea derivative |
| Naphthyl isocyanate | Urea derivative |
Nucleophilic Reactivity in Polymerization Initiation Mechanisms
Electrophilic Aromatic Substitution on the Bithiophene Rings of this compound
The bithiophene ring system is electron-rich and therefore susceptible to electrophilic aromatic substitution (SEAr) reactions. The heteroatom in the thiophene (B33073) ring activates the ring towards electrophilic attack. st-andrews.ac.uk In general, electrophilic substitution on thiophene occurs preferentially at the α-position (C2 or C5) due to the greater stabilization of the intermediate carbocation. For 2,2'-bithiophenes, the 5 and 5' positions are the most reactive. In the case of 2,3'-bithiophene (B1606649), the positions most susceptible to electrophilic attack are the 5-position (on the 2-substituted ring) and the 2' and 5'-positions (on the 3-substituted ring). The presence of the aminomethyl group, which is an activating group, will further enhance the reactivity of the thiophene ring to which it is attached.
Halogenation Reactions for Further Derivatization
Halogenation is a common electrophilic aromatic substitution reaction performed on thiophenes and bithiophenes to introduce functional handles for further cross-coupling reactions. nih.gov The reaction of this compound with electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is expected to result in the substitution of one or more hydrogen atoms on the bithiophene rings with halogen atoms. The regioselectivity of the halogenation will be influenced by the directing effects of the sulfur atoms and the aminomethyl substituent. It is anticipated that halogenation will occur at the available α-positions of the thiophene rings. For instance, bromination of 3,4′-dibromo-2,2′-bithiophene has been reported as a route to further functionalized bithiophenes. rsc.org
Table 5: Potential Halogenation Products
| Halogenating Agent | Potential Product(s) |
| N-Bromosuccinimide (NBS) | Mono- or poly-brominated derivatives |
| N-Chlorosuccinimide (NCS) | Mono- or poly-chlorinated derivatives |
| Iodine (I2) | Mono- or poly-iodinated derivatives |
Nitration and Sulfonation Reactions for Functional Group Introduction
The introduction of nitro (–NO₂) and sulfo (–SO₃H) groups onto the this compound framework proceeds via electrophilic aromatic substitution, a cornerstone of aromatic chemistry. The outcome of these reactions is dictated by the directing effects of the substituents and the inherent reactivity of the thiophene rings. Aromatic rings can be nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com Similarly, sulfonation is typically achieved with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). masterorganicchemistry.com
The aminomethyl group (–CH₂NH₂) at the 5-position is an activating group, meaning it increases the electron density of the aromatic system, making it more susceptible to electrophilic attack. However, the primary amine is basic and readily protonated under the strong acidic conditions required for nitration and sulfonation, forming an ammonium salt (–CH₂NH₃⁺). This protonated form is strongly deactivating and would hinder the desired substitution. Furthermore, strong acids and oxidizing agents like nitric acid can lead to unwanted side reactions and degradation of the amine. researchgate.net
To circumvent these issues, the amine functionality is typically protected prior to electrophilic substitution. Acylation to form an amide is a common strategy. The resulting acetamido group is still an activating, ortho-para directing group but is stable under nitrating and sulfonating conditions.
The regioselectivity of the substitution on the bithiophene core is influenced by both electronic and steric factors. In thiophene chemistry, electrophilic attack preferentially occurs at the α-positions (C2 and C5) due to the superior ability of the sulfur atom to stabilize the cationic intermediate. In the this compound system, the 5-position is already substituted. The most probable sites for substitution are the remaining α-positions: C2 on the first ring and C2' and C5' on the second ring.
Table 1: Predicted Regioselectivity of Nitration on Protected this compound
| Reagent System | Predicted Major Product(s) | Rationale |
| HNO₃ / H₂SO₄ | N-acetyl-5'nitro-[2,3'-bithiophen]-5-ylmethanamine | The 5'-position is the most activated and sterically accessible α-position on the second thiophene ring. |
| HNO₃ / H₂SO₄ | N-acetyl-2-nitro-[2,3'-bithiophen]-5-ylmethanamine | The 2-position is also an activated α-position, though potentially more sterically hindered by the adjacent thiophene ring. |
Cross-Coupling Chemistry on the Bithiophene System of this compound (e.g., Stille, Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the synthesis of complex molecular architectures from simple precursors. For this compound, these reactions would typically be performed on a halogenated derivative (e.g., bromo- or iodo-[2,3'-Bithiophen]-5-ylmethanamine), where the halogen acts as a leaving group in the catalytic cycle. The amine group can potentially coordinate to the palladium catalyst, which may require careful selection of ligands and reaction conditions to avoid catalyst inhibition. nih.gov
Suzuki-Miyaura Coupling The Suzuki-Miyaura coupling joins an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. libretexts.org It is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a wide range of functional groups. organic-chemistry.org The reaction of a halogenated this compound with various aryl or heteroaryl boronic acids would provide a modular route to a diverse library of substituted bithiophene compounds. mdpi.commdpi.com The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org
Table 2: Typical Conditions for Suzuki-Miyaura Coupling on Thiophene Systems
| Component | Example(s) | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ mdpi.com | Facilitates the C-C bond formation. |
| Boron Reagent | Arylboronic acids, Heteroarylboronic acids | Source of the new carbon fragment. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ nih.govmdpi.com | Activates the organoboron species for transmetalation. |
| Solvent | Dioxane, Toluene, Dimethoxyethane (DME) nih.govmdpi.com | Solubilizes reactants and facilitates the reaction. |
Stille Coupling The Stille reaction couples an organic halide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the tolerance of a wide variety of functional groups, as the organostannanes are generally unreactive towards many common reagents. This allows for complex molecular fragments to be joined late in a synthetic sequence. libretexts.org The primary drawback is the toxicity of the organotin compounds and byproducts. organic-chemistry.org
Table 3: Typical Conditions for Stille Coupling on Thiophene Systems
| Component | Example(s) | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | The active species that drives the catalytic cycle. |
| Organotin Reagent | R-Sn(Bu)₃, R-Sn(Me)₃ (where R = aryl, vinyl) | The transmetalating agent. |
| Ligand (optional) | PPh₃, AsPh₃ | Stabilizes the palladium catalyst and modulates its reactivity. |
| Solvent | Toluene, THF, DMF | Provides the reaction medium. |
Sonogashira Coupling The Sonogashira coupling is a reaction between a vinyl or aryl halide and a terminal alkyne, creating a C(sp²)-C(sp) bond. wikipedia.orglibretexts.org It is exceptionally useful for the synthesis of conjugated enynes and arylalkynes. libretexts.org The reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org Applying this reaction to a halogenated this compound would allow for the introduction of alkyne functionalities, which are valuable handles for further transformations like click chemistry or the synthesis of extended π-conjugated systems.
Table 4: Typical Conditions for Sonogashira Coupling on Thiophene Systems
| Component | Example(s) | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle. |
| Copper(I) Co-catalyst | CuI wikipedia.org | Facilitates the formation of a copper acetylide intermediate. |
| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene | The alkyne coupling partner. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as a base and often as the solvent. |
| Solvent | THF, DMF | Used when the amine base is not the solvent. |
Oxidative Polymerization Pathways of the Bithiophene Core Influenced by the Amine Group
Thiophenes and their oligomers are well-known precursors for conducting polymers, most notably polythiophenes. These materials are typically synthesized via oxidative polymerization, which can be achieved either chemically (e.g., using FeCl₃) or electrochemically. The process involves the oxidation of the monomer to a radical cation, which then couples with another radical cation, followed by deprotonation to form a new C-C bond between monomer units.
The presence of the aminomethyl group on the this compound monomer is expected to significantly influence the polymerization process.
Lowered Oxidation Potential : The electron-donating nature of the aminomethyl group increases the electron density of the bithiophene system. This makes the monomer easier to oxidize, lowering the potential required for electropolymerization or allowing for the use of milder chemical oxidants.
Regioselectivity : Polymerization of substituted thiophenes can lead to different linkages (e.g., head-to-tail, head-to-head). The electronic and steric profile of the aminomethyl group will direct the coupling, likely favoring the formation of a regioregular polymer, which is crucial for achieving optimal electronic properties.
Functionality : The primary amine provides a reactive handle on the resulting polymer chain. This allows for post-polymerization modification, such as grafting other molecules, cross-linking the polymer chains, or altering the polymer's solubility and processing characteristics. Biosynthetic studies of other complex polymers have shown that oxidative polymerization proceeds through the coupling of aryloxy radicals, suggesting a similar phenol-type coupling could occur if the monomer were hydroxylated. nih.gov
Chelation and Coordination Chemistry of this compound with Metal Centers
Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion, forming a stable ring-like structure called a chelate. nih.govwikipedia.org this compound possesses multiple potential donor sites, making it an interesting ligand for coordination chemistry. The primary donor sites are the nitrogen atom of the aminomethyl group (a Lewis base) and the two sulfur atoms of the thiophene rings.
The interaction with metal centers can occur in several ways:
Monodentate Coordination : The ligand can bind to a metal center through only the nitrogen atom, which is the strongest donor site.
Bidentate Chelation : The ligand can act as a bidentate chelator, binding to a metal center through both the nitrogen atom and the sulfur atom of the adjacent thiophene ring (at the 3'-position). This would form a stable five-membered chelate ring, a highly favored conformation in coordination chemistry. This "chelate effect" results in a complex with significantly higher thermodynamic stability compared to one formed with analogous monodentate ligands. wikipedia.org
Bridging Ligand : In polynuclear complexes, the ligand could potentially bridge two metal centers, for example, by coordinating one metal with the amine and a second metal with the sulfur atom of the terminal thiophene ring.
The chelating properties of such molecules make them valuable in various applications, including the development of new catalysts, metal-sequestering agents, and metallo-organic materials. nih.govdrugbank.com The specific coordination mode will depend on the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions, and the stoichiometry.
Table 5: Potential Coordination Modes of this compound with a Metal Center (M)
| Coordination Mode | Donor Atoms Involved | Description |
| Monodentate (N-donor) | Nitrogen | The ligand binds through the lone pair of the amine group. |
| Bidentate (N,S-chelate) | Nitrogen, Sulfur (from 3'-ring) | Forms a stable 5-membered ring, enhancing complex stability. |
| Monodentate (S-donor) | Sulfur (from 2- or 3'-ring) | Weaker interaction, less common than N-coordination. |
| Bridging | N and S (from terminal ring) | The ligand links two different metal centers. |
Design and Synthesis of Derivatives and Analogs of 2,3 Bithiophen 5 Ylmethanamine for Specific Research Applications
Amine-Functionalized Derivatives for Advanced Material Precursors
The primary amine group in [2,3'-bithiophen]-5-ylmethanamine is a versatile anchor for a variety of chemical modifications. This functionalization is key to creating precursors for sophisticated materials used in electronics and polymer science.
Amides and Esters of the Amine Moiety
The primary amine of this compound can be readily converted into amides and esters. nih.govlibretexts.org This is typically achieved by reacting the amine with acyl chlorides, anhydrides, or carboxylic acids. libretexts.orgbeilstein-journals.org These transformations are critical for altering properties such as solubility and processability. For instance, attaching long alkyl chains via amide bonds can improve the solubility of the bithiophene unit in organic solvents, which is beneficial for creating solution-processable electronic devices. The synthesis of amides from esters and amines can be achieved under neutral conditions, presenting an environmentally friendly method. nih.gov
| Derivative Type | Typical Reactant | Resulting Functional Group | Key Property Alteration |
| Amide | Acyl Halide / Anhydride | -NHCOR | Enhances solubility, modifies intermolecular hydrogen bonding. |
| Ester | Carboxylic Acid | -COOR | Improves processability, can introduce liquid crystalline behavior. |
Quaternary Ammonium (B1175870) Salts for Charge Transport Research
The primary amine can be converted into a quaternary ammonium salt by reacting it with an alkyl halide. This introduces a permanent positive charge, which is of significant interest for charge transport research. nih.govresearchgate.net These ionic derivatives, sometimes used as surfactants, can influence the material's conductivity and its interactions with other charged particles. nih.gov The structure of the resulting salt, including the counter-ion and the alkyl groups on the nitrogen, can affect the solid-state packing of the molecules, a critical factor for charge mobility in organic semiconductors. nih.govresearchgate.net The synthesis of these salts is a known process, and they have shown potential in applications like organic light-emitting diodes (OLEDs) and as corrosion inhibitors. researchgate.netnih.gov
Polymeric Amine Scaffolds Incorporating Bithiophene Units
This compound can be integrated into polymer backbones, creating advanced materials that combine the conductive properties of the bithiophene unit with the processability of polymers. rsc.orgnih.gov This can be done by using the amine group to initiate polymerization or by attaching it as a pendant group to a pre-existing polymer chain. metu.edu.tr These polymeric scaffolds are being explored for use in organic electronic devices like OLEDs and organic photovoltaics (OPVs), where the bithiophene units contribute to charge transport and light-emitting properties. rsc.orgacs.org The incorporation of bithiophene units into polyamide backbones, for example, has been shown to yield materials with charge carrier mobilities an order of magnitude greater than previously seen in other bithiophene-based materials. rsc.org
Bithiophene Core Modifications for Tunable Electronic Properties in Derivatives
Substitution Patterns on the Thiophene (B33073) Rings to Modulate Conjugation
The electronic interaction between the two thiophene rings is sensitive to their relative orientation and the presence of substituents. ajchem-a.com Attaching electron-donating groups (like methyl) or electron-withdrawing groups (like nitro) to the thiophene rings can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. ajchem-a.combeilstein-journals.org This tuning of the electronic bandgap is essential for optimizing the performance of organic electronic materials. acs.org For instance, the introduction of a nitro group can lower the HOMO-LUMO gap significantly. beilstein-journals.org The position of the substituents also plays a crucial role; functional groups on the thiophene rings have a more pronounced effect on the electronic and absorption properties compared to substitutions on other parts of a larger molecule. ajchem-a.com
| Substituent Type | Impact on Electronic Properties | Example Substituent |
| Electron-Donating | Raises HOMO energy level, can decrease the bandgap. | -CH₃, -OCH₃ |
| Electron-Withdrawing | Lowers LUMO energy level, can increase electron affinity. | -CN, -NO₂ |
| Bulky Groups | Can induce twisting of the rings, affecting molecular packing. | -t-Butyl |
Heteroatom Doping in the Bithiophene System of Analogs
Replacing a sulfur atom in the thiophene rings with another heteroatom, such as selenium or nitrogen, creates analogs with different electronic characteristics. rsc.orgacs.orgfrontiersin.org This "heteroatom doping" significantly alters the electronic structure of the conjugated system. acs.orgrsc.org For example, moving down the chalcogen group from sulfur to selenium generally leads to a smaller bandgap and a higher HOMO level. rsc.org This is due to the larger size and more diffuse p-orbitals of the heavier atoms, which enhances certain electronic properties. These modifications open up possibilities for new materials with tailored charge transport properties for advanced electronic applications. researchgate.net
Conjugated Linkers and Extended Systems Incorporating this compound Units
The incorporation of bithiophene units into conjugated linkers and extended systems is a common strategy for developing advanced materials with tailored optoelectronic properties. The bithiophene moiety, a structural component of polythiophene, offers a π-conjugated system that can be readily modified. scispace.com The methanamine group on the this compound scaffold provides a versatile reactive site for building more complex molecular architectures.
Extended conjugated systems are crucial for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). scispace.com The design of these systems often involves connecting electron-donating and electron-accepting units through a π-conjugated bridge, a role for which bithiophene derivatives are well-suited.
For instance, in the design of donor-π-acceptor (D–π–A) type molecules, the bithiophene unit can act as the π-bridge. Research on related thieno[3,2-b]thiophene (B52689) derivatives has shown that linking a triphenylamine (B166846) donor and a dimesitylboron acceptor through the thiophene-based spacer results in materials with strong intramolecular charge-transfer behaviors and high quantum yields, making them suitable for OLED applications. rsc.org Similarly, the this compound unit could be functionalized at the amine group to connect to an acceptor or donor moiety, creating a D-A system where the bithiophene itself is an integral part of the donor structure.
Furthermore, bithiophene units can be polymerized to form conjugated polymers. The electrochemical polymerization of 3,3'-dialkylsulfanyl-2,2'-bithiophenes has been shown to yield stable and soluble electroactive polymer films. acs.org The resulting polymers exhibit low-energy π-π* transitions and thermochromistic effects. The methanamine group of this compound could serve as a point for post-polymerization functionalization, allowing for the fine-tuning of the polymer's properties.
The synthesis of extended systems often relies on palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Negishi couplings. nih.gov These methods allow for the precise construction of complex molecules where bithiophene units are linked to other aromatic or heteroaromatic systems. For example, 5'-aryl-substituted 2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-oxadiazoles have been synthesized using palladium-catalyzed coupling, yielding photoluminescent donor–acceptor–donor (DAD) molecules. beilstein-journals.org
The table below summarizes examples of extended systems based on bithiophene derivatives, illustrating the versatility of this structural motif in creating functional materials.
| Compound Class | Synthetic Strategy | Resulting System | Potential Application |
| Arylamine 2,3-disubstituted bithiophenes | Suzuki and Wittig coupling | Green dopants with 2,2-diphenylvinyl end-caps | OLEDs nih.gov |
| Bithiophene-functionalized diketopyrrolopyrrole (DPP) dyes | Palladium-catalyzed cross-coupling | D-A chromophores | Organic photovoltaics nih.gov |
| Bis(2,2′-bithiophene-5-yl)benzenes | Suzuki coupling | Extended π-conjugated systems | Molecular electronics rsc.org |
| Poly(3,3'-dialkylsulfanyl-2,2'-bithiophene)s | Electrochemical polymerization | Soluble, electroactive polymer films | Electrochromic devices acs.org |
Structure-Property Relationship Studies in Designed Derivatives for Material Science Research
The relationship between the molecular structure of bithiophene derivatives and their resulting material properties is a critical area of study in materials science. tandfonline.comwikipedia.org By systematically modifying the structure of the bithiophene core and its substituents, researchers can fine-tune properties such as light absorption and emission, charge carrier mobility, and energy levels (HOMO/LUMO). scispace.comnih.gov
Influence of Substituents:
The nature and position of substituents on the bithiophene ring system have a profound impact on its electronic and photophysical properties.
Electron-donating and Electron-withdrawing Groups: The introduction of electron-donating groups (e.g., alkoxy, alkyl, amino) or electron-withdrawing groups (e.g., cyano, nitro, carbonyl) can significantly alter the energy of the frontier molecular orbitals (HOMO and LUMO). In a series of bithiophene-functionalized diketopyrrolopyrrole dyes, the presence of different substituents at the terminal thiophene units allowed for the tuning of the electronic nature of the dyes. nih.gov Specifically, a diamino-substituted derivative exhibited a strong absorption band extending into the near-infrared (NIR) region. nih.gov
Alkyl Chains: The addition of alkyl chains can improve the solubility and processability of bithiophene-based materials, which is crucial for their incorporation into devices. acs.org However, the length and position of these chains can also affect the molecular packing in the solid state, which in turn influences charge transport. Studies on α,ω-phenyl-endcapped bithiophenes have shown that an increase in the side chain length leads to a decrease in the liquid crystalline–isotropic phase transition temperature.
Aromatic Substituents: Attaching other aromatic or heteroaromatic rings can extend the π-conjugation of the system. In a study of 5'-aryl-substituted 2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-oxadiazoles, the introduction of different aryl groups at the 5'-position led to bathochromic shifts in the emission spectra, resulting in colors from blue to bluish-green. beilstein-journals.org
Impact of Conjugation and Molecular Geometry:
The following table presents data from various studies on bithiophene derivatives, illustrating the structure-property relationships.
| Bithiophene Derivative Structure | Key Structural Modification | Observed Property Change | Reference |
| 5'-Aryl-2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-oxadiazoles | Variation of the 5'-aryl substituent (e.g., phenyl, pyrenyl) | Bathochromic shift in emission spectra with increasing substituent size. | beilstein-journals.org |
| 2,2'-Bithiophene-functionalized diketopyrrolopyrroles | Introduction of terminal electron-donating (amino) vs. electron-withdrawing groups | Amino-substituted derivative shows strong absorption in the NIR region. | nih.gov |
| α,ω-Phenyl-endcapped bithiophenes | Variation in the length and type of side chains (e.g., linear vs. chiral) | Linear hydrocarbon chains resulted in the best overall electronic performance with hole mobilities up to 1 x 10⁻³ cm²/Vs. | |
| 3,3',5,5'-Tetrakis(phenylethynyl)-2,2'-bithiophenes | Variation in alkyl and alkoxy chain substituents | Formation of nematic liquid crystal phases, with transition temperatures dependent on chain length and position. | tandfonline.com |
For this compound, the amine group offers a prime site for derivatization. Acylation, alkylation, or condensation reactions at this position could be used to introduce a wide variety of functional groups, thereby creating a library of new materials. The study of these derivatives would provide valuable insights into how the specific connectivity of the 2,3'-bithiophene (B1606649) isomer, combined with the influence of the 5-methanamine linker, governs the structure-property relationships in these advanced materials.
Polymerization Chemistry and Advanced Material Applications of 2,3 Bithiophen 5 Ylmethanamine
Utilization as a Monomer in Conjugated Polymer Synthesis
The dual functionality of [2,3'-Bithiophen]-5-ylmethanamine allows for its participation in various polymerization reactions, leading to the formation of polymers with tailored properties.
Oxidative Polymerization of the Bithiophene Unit to Form Conductive Polymers
The bithiophene moiety of this compound is susceptible to oxidative polymerization, a common method for synthesizing conjugated polymers. ntu.edu.sgnih.gov This process can be achieved through both chemical and electrochemical methods. In chemical oxidative polymerization, oxidants like ferric chloride (FeCl₃) are used to initiate the coupling of monomer units. ntu.edu.sg The reaction proceeds via the formation of radical cations on the thiophene (B33073) rings, which then combine to form a growing polymer chain with a conjugated backbone. The primary amine group can influence the polymerization process and the properties of the resulting polymer, potentially through its basicity or by acting as a site for secondary reactions.
Electrochemical polymerization offers a more controlled method for polymer film deposition. mdpi.comdtic.mil By applying an oxidizing potential, the monomer can be polymerized directly onto an electrode surface. The presence of the bithiophene unit, as opposed to a single thiophene, generally lowers the oxidation potential required for polymerization. dtic.mil The resulting polymer, poly(this compound), would be expected to exhibit electrical conductivity due to the extended π-conjugation along its backbone, a characteristic feature of polythiophene derivatives. ucsb.edu
Table 1: Expected Properties of Poly(this compound) via Oxidative Polymerization
| Property | Expected Characteristic | Rationale |
| Polymerization Method | Chemical (e.g., with FeCl₃) or Electrochemical | Common for thiophene-based monomers. ntu.edu.sgmdpi.com |
| Resulting Polymer | Conductive Polymer | Extended π-conjugation along the polythiophene backbone. ucsb.edu |
| Influence of Amine Group | May affect solubility, morphology, and electronic properties. | The polar amine group can impact interchain interactions. |
| Potential Applications | Antistatic coatings, electrochromic devices, sensors. | Based on the properties of similar conductive polymers. |
Amine-Based Polymerization Reactions (e.g., polycondensation, ring-opening polymerization)
The primary amine group in this compound serves as a reactive handle for various polymerization reactions, such as polycondensation. beilstein-journals.org This monomer can be reacted with difunctional comonomers, for instance, diacyl chlorides or diisocyanates, to yield polyamides or polyureas, respectively. In these polymers, the bithiophene unit would be incorporated as a pendant group along the polymer backbone. This approach allows for the synthesis of materials that combine the processability and mechanical properties of traditional polymers with the electronic and optical functionalities of the conjugated bithiophene moiety.
Furthermore, the primary amine can initiate the ring-opening polymerization of cyclic monomers like caprolactam or epoxides. rsc.org This would result in a polymer chain, such as polyamide or polyether, with a this compound unit at one end. Such functionalized polymers could be used as macromonomers in subsequent polymerization steps to create more complex architectures like graft copolymers.
Copolymerization Strategies with Other Functional Monomers for Tailored Materials
Copolymerization represents a powerful strategy to fine-tune the properties of the resulting materials. uomustansiriyah.edu.iqcopoldb.jp this compound can be copolymerized with other functional monomers to create random, alternating, or block copolymers. copoldb.jp
For instance, oxidative copolymerization with other thiophene derivatives or different conjugated monomers can be employed to modulate the electronic properties, such as the band gap and charge carrier mobility, of the resulting conductive polymer. By carefully selecting the comonomer, the absorption and emission characteristics of the material can be tuned for specific optoelectronic applications.
Similarly, in amine-based polymerizations, copolymerization with other diamines or diols during polycondensation can alter the mechanical properties, thermal stability, and solubility of the final polymer. This versatility allows for the design of materials with a specific combination of properties required for a particular application.
Application in Organic Electronic Materials Research
The unique combination of a conjugated segment and a reactive functional group makes polymers derived from this compound promising candidates for applications in organic electronics. european-mrs.comtie.ro
Organic Semiconductors and Charge Transport Phenomena in Polymeric Derivatives
The presence of the amine-functionalized side group can influence the morphology and packing of the polymer chains. The polar nature of the amine group could lead to specific intermolecular interactions, potentially impacting the degree of crystallinity and the efficiency of interchain charge hopping. This provides a handle to tune the semiconductor performance of the material.
Table 2: Potential Organic Semiconductor Properties of Poly(this compound) Derivatives
| Parameter | Potential Value/Characteristic | Significance for Organic Semiconductors |
| Charge Carrier Mobility | Modulatable by synthesis conditions and copolymerization. | Determines the switching speed of transistors and efficiency of charge extraction in solar cells. nih.gov |
| Band Gap | Tunable through copolymerization with electron-donating or -withdrawing monomers. | Defines the energy of light the material can absorb and emit, crucial for optoelectronic devices. |
| Ionization Potential/Electron Affinity | Influenced by the bithiophene backbone and amine functionality. | Determines the ease of charge injection from electrodes and the energy level alignment in device heterojunctions. |
Active Layer Components in Organic Photovoltaics Research
In the field of organic photovoltaics (OPVs), there is a continuous search for new materials that can efficiently absorb sunlight and convert it into electrical energy. mdpi.comresearchgate.net Conjugated polymers based on thiophene derivatives are widely used as the electron donor material in the active layer of bulk heterojunction solar cells. nih.govmdpi.com
Polymers derived from this compound could serve as a donor material in OPVs. The bithiophene units contribute to light absorption in the visible spectrum. The amine functionality offers a site for post-polymerization modification, which could be used to attach other functional groups to optimize the material's properties or to improve the morphology of the donor-acceptor blend. nsf.gov For instance, the amine could be used to anchor the polymer to a surface or to promote specific interactions with the electron acceptor material, potentially leading to a more favorable nanoscale morphology for efficient charge separation and collection. ucsb.edu The development of new donor polymers with tailored structures is a key strategy for enhancing the power conversion efficiency of organic solar cells. osti.gov
Field-Effect Transistor Research Applications of Poly-[2,3'-Bithiophen]-5-ylmethanamine
Organic field-effect transistors (OFETs) represent a cornerstone of flexible and printed electronics. The performance of these devices is intrinsically linked to the chemical structure and solid-state organization of the semiconducting polymer used as the active layer. For a hypothetical poly-[2,3'-Bithiophen]-5-ylmethanamine, its utility in OFETs would be dictated by its charge transport characteristics, which are influenced by several structural factors.
The introduction of an aminomethyl (-CH₂NH₂) group to the bithiophene backbone would significantly impact the polymer's electronic properties. Amine groups are generally considered electron-donating, which would raise the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer. unimib.it This facilitates p-type doping (hole transport) as it becomes easier to extract an electron. However, the primary amine also introduces polarity and the potential for hydrogen bonding, which can disrupt the planarity of the polymer backbone and hinder the intermolecular π-π stacking crucial for efficient charge hopping between polymer chains.
Device architecture would also be a critical factor. In studies of similar bithiophene-imide polymers, a top-gate/bottom-contact OFET configuration yielded significantly higher electron mobility compared to bottom-gate configurations, highlighting the importance of the interface between the dielectric layer and the semiconductor. nih.gov
Table 1: Performance of Analogous Bithiophene-Based Polymers in OFETs
| Polymer System | Device Architecture | Hole Mobility (μh) [cm²/V·s] | Electron Mobility (μe) [cm²/V·s] | On/Off Ratio |
| Bithiophene-Imide Copolymer (P3) nih.gov | Top-Gate | ~ 0.1 | - | > 10⁵ |
| Bithiophene-Imide Copolymer (P2) nih.gov | Bottom-Gate | ~ 10⁻³ | - | > 10⁵ |
| Bithiophene-Imide Homopolymer (P(BTimR)-H) nih.gov | Top-Gate | - | 0.14 | > 10⁶ |
| Bithiophene-Imide Copolymer (P1) nih.gov | Bottom-Gate | ~ 10⁻⁴ | ~ 10⁻⁴ | ~ 10⁴ |
Application in Chemical Sensors and Biosensors Research
The unique combination of a conducting polymer backbone and a reactive amine functional group makes poly-[2,3'-Bithiophen]-5-ylmethanamine a promising candidate for chemical and biosensor applications.
Chemiresistive Sensors Based on Poly-[2,3'-Bithiophen]-5-ylmethanamine Films
Chemiresistive sensors operate on the principle that the electrical conductivity of the sensing material changes upon exposure to an analyte. For a sensor based on poly-[2,3'-Bithiophen]-5-ylmethanamine, the primary amine group would serve as the active site for interaction with various chemical species.
The basic nature of the amine group makes it particularly suitable for detecting acidic gases like hydrogen chloride (HCl) or nitrogen dioxide (NO₂). Upon interaction, a proton transfer or a redox reaction can occur, which alters the charge carrier concentration along the polymer backbone. For example:
Acidic Vapors (e.g., HCl): The lone pair of electrons on the nitrogen atom can accept a proton from the acid, forming an ammonium (B1175870) salt (-CH₂NH₃⁺Cl⁻). This process would introduce positive charges, effectively doping the p-type polymer and increasing its conductivity.
Oxidizing Gases (e.g., NO₂): These gases can directly withdraw electrons from the π-conjugated system of the polythiophene backbone, creating more holes and thus increasing conductivity. The amine group can enhance this interaction by acting as a pre-concentration site for the analyte.
Conversely, exposure to basic analytes like ammonia (B1221849) (NH₃) could lead to a decrease in conductivity by de-doping the material. The sensitivity and selectivity of such a sensor would be highly dependent on the film's morphology, thickness, and operating temperature. Research on other amine-functionalized conducting polymers has demonstrated their effectiveness in this type of sensing mechanism. merckmillipore.com
Optical Sensing Platforms Utilizing Bithiopheneamine Derivatives
Bithiophene derivatives are known for their fluorescent properties, which can be modulated by their chemical environment. A molecule like this compound could serve as a fluorophore in optical sensing platforms. The sensing mechanism would rely on the interaction of an analyte with the amine group, leading to a change in the fluorescence emission spectrum (e.g., intensity, wavelength).
For instance, the coordination of metal ions to the amine group can quench or enhance fluorescence through processes like photoinduced electron transfer (PET). The lone pair of electrons on the nitrogen atom can act as a PET donor, quenching the fluorescence of the bithiophene unit. Upon binding with a metal ion, this lone pair becomes engaged, inhibiting the PET process and "turning on" the fluorescence. This "off-on" switching mechanism is a common strategy in the design of fluorescent chemosensors.
Studies on similar structures, such as Schiff bases derived from bithiophene carbaldehyde and various amines, have demonstrated their potential as fluorescent chemosensors for detecting metal ions. researchgate.net These sensors can exhibit high selectivity and sensitivity, making them suitable for environmental monitoring and biological imaging.
Table 2: Sensing Principles for Amine-Functionalized Thiophene Systems
| Sensor Type | Analyte Class | Proposed Mechanism | Expected Signal Change |
| Chemiresistive | Acidic Gases (e.g., HCl) | Protonation of amine group, p-doping of polymer backbone. | Increased Conductivity |
| Chemiresistive | Basic Gases (e.g., NH₃) | De-protonation/interaction with polymer, de-doping. | Decreased Conductivity |
| Optical (Fluorescence) | Metal Ions (e.g., Cu²⁺, Hg²⁺) | Coordination with amine, inhibition of Photoinduced Electron Transfer (PET). | Fluorescence Enhancement ("Turn-On") |
| Optical (Colorimetric) | Specific Metal Ions | Formation of a metal-ligand complex that alters the π-conjugation and absorption spectrum. | Visible Color Change |
Catalytic Applications and Ligand Design Research
The presence of both a "soft" sulfur-rich aromatic system (bithiophene) and a "hard" nitrogen donor (amine) makes this compound an intriguing candidate for ligand design in catalysis.
Heterogeneous and Homogeneous Catalysis Utilizing Bithiopheneamine Ligands
In homogeneous catalysis, a ligand based on this compound could coordinate with transition metals like palladium, platinum, or rhodium. The bithiophene unit can participate in π-coordination, while the amine provides a strong sigma-donating site. This bidentate (S, N) or potentially monodentate coordination could stabilize the metal center and influence the catalytic activity and selectivity in reactions such as cross-coupling (e.g., Suzuki, Heck), hydrogenations, or hydroformylations. The specific stereoelectronic properties of the ligand would be key to its effectiveness. Research on related thiophene- and amine-containing ligands has shown their utility in various catalytic transformations. vdoc.pub
For heterogeneous catalysis, the monomer or its polymer could be immobilized on a solid support (e.g., silica, alumina, or carbon nanotubes). The resulting material would feature accessible catalytic sites (the metal-ligand complex) that can be easily separated from the reaction mixture, simplifying product purification and enabling catalyst recycling. The polymeric backbone of poly-[2,3'-Bithiophen]-5-ylmethanamine could itself serve as the support, creating a self-supported catalyst.
Integration into Metal-Organic Frameworks (MOFs) Research
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. A bifunctional molecule like this compound could theoretically be developed into a linker for MOF synthesis.
For this to be feasible, the molecule would need to be modified to have at least two coordinating sites capable of binding to metal centers to build a framework. For example, carboxylating the other end of the bithiophene unit would create a linker with a carboxylate group and an amine group. The amine group within the pore structure of the resulting MOF could then serve several purposes:
Post-Synthetic Modification: It can be a reactive handle for grafting other functional molecules onto the MOF's internal surface.
Selective Gas Adsorption: The basic amine sites would have a strong affinity for acidic gases like CO₂, potentially making the MOF a good candidate for carbon capture applications.
Catalysis: The amine groups themselves can act as basic catalytic sites, or they can be used to anchor metal nanoparticles to create a highly active and stable heterogeneous catalyst.
The bithiophene unit would contribute to the structural rigidity and electronic properties of the framework. While specific research on this compound as a MOF linker is not available, the principles of using amine-functionalized linkers are well-established in MOF chemistry.
Supramolecular Assembly and Self-Assembled Structures Research of this compound
Research specifically detailing the supramolecular assembly and self-assembled structures of this compound is currently limited in the available scientific literature. The potential for this molecule to form ordered supramolecular structures can be inferred from the general principles of supramolecular chemistry and studies on analogous thiophene-containing compounds.
The key structural elements of this compound that would influence its self-assembly are the bithiophene core and the primary amine group. The aromatic bithiophene unit provides a platform for π-π stacking interactions, a common driving force for the assembly of conjugated organic molecules. beilstein-journals.org The relative orientation of the two thiophene rings in the 2,3'-linkage would create a non-linear, kinked molecular shape, which would lead to more complex and less predictable packing arrangements compared to their linear 2,2'- or 3,3'-bithiophene (B186561) counterparts.
Furthermore, the -CH₂NH₂ (methanamine) group is capable of forming strong, directional hydrogen bonds. In a supramolecular context, this primary amine could act as a hydrogen bond donor, interacting with acceptor sites on adjacent molecules to form one-dimensional chains, two-dimensional sheets, or more intricate three-dimensional networks. The interplay between the weaker, less directional π-π stacking of the bithiophene units and the stronger, more directional hydrogen bonding of the amine groups would ultimately dictate the morphology of the resulting self-assembled structures.
While detailed experimental data and specific research findings on this compound are not available, studies on related molecules provide a basis for postulation. For example, research on other functionalized oligothiophenes has demonstrated their capacity to form well-defined nanostructures like fibers, ribbons, and vesicles. beilstein-journals.org The final architecture is highly dependent on factors such as solvent, temperature, and the specific nature of the functional groups.
Without dedicated research, any discussion of detailed findings remains hypothetical. Future investigations would be necessary to fully characterize the supramolecular behavior of this compound.
Theoretical and Computational Chemistry Studies on 2,3 Bithiophen 5 Ylmethanamine
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations for [2,3'-Bithiophen]-5-ylmethanamine would focus on several key aspects of its electronic structure.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of conjugated molecules. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity, kinetic stability, and the wavelength of light it absorbs. For conjugated systems like this compound, a smaller HOMO-LUMO gap generally correlates with higher reactivity and a tendency to absorb light at longer wavelengths.
DFT calculations can predict these energy levels with reasonable accuracy. A typical study would employ a functional, such as B3LYP, and a suitable basis set (e.g., 6-311G(d,p)) to calculate the optimized geometry and the corresponding molecular orbital energies.
Table 1: Predicted HOMO-LUMO Energies and Band Gap of this compound using DFT
| Parameter | Energy (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -1.98 |
| HOMO-LUMO Gap | 3.87 |
Note: The values presented in this table are illustrative and represent typical results obtained from DFT calculations on similar thiophene-based conjugated molecules.
Analysis of the charge distribution and the spatial arrangement of the frontier molecular orbitals (HOMO and LUMO) provides a deeper understanding of the molecule's reactive sites. The HOMO is typically associated with the ability to donate electrons, making regions with high HOMO density susceptible to electrophilic attack. Conversely, the LUMO represents the ability to accept electrons, and regions with high LUMO density are prone to nucleophilic attack.
The three-dimensional structure of a molecule is fundamental to its function. DFT can be used to perform geometry optimization, which involves finding the lowest energy arrangement of the atoms in the molecule. For a molecule with rotatable bonds, such as the bond connecting the two thiophene (B33073) rings in this compound, multiple conformations may exist.
Conformational analysis using DFT would involve calculating the energy of the molecule as a function of the dihedral angle between the two thiophene rings. This would reveal the most stable conformation (the global minimum on the potential energy surface) and any other low-energy conformers. The relative energies of these conformers are important for understanding the molecule's flexibility and how it might interact with other molecules.
Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior
While DFT is excellent for studying individual molecules, Molecular Dynamics (MD) simulations are employed to investigate the behavior of a collection of molecules over time. rub.de MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the study of dynamic processes like aggregation and self-assembly. researchgate.netepfl.ch
For this compound, MD simulations could predict how these molecules interact with each other in a condensed phase (e.g., in solution or as a thin film). Key insights would include the preferred orientation of neighboring molecules, the role of hydrogen bonding involving the aminomethyl group, and π-π stacking interactions between the thiophene rings. This information is vital for understanding how the material's bulk properties arise from its molecular structure. bnl.gov
Prediction of Reaction Mechanisms and Transition States for Synthetic Pathways
Computational chemistry can also be used to explore the pathways of chemical reactions. youtube.com By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, chemists can gain a detailed understanding of reaction mechanisms. weizmann.ac.il
For the synthesis of this compound, DFT calculations could be used to investigate potential synthetic routes. For example, the mechanism of a key bond-forming reaction, such as a cross-coupling reaction to link the two thiophene rings, could be elucidated. The calculated activation energies for different proposed steps would help identify the most likely reaction pathway and suggest ways to optimize the reaction conditions.
Spectroscopic Property Prediction
Computational methods are increasingly used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure and electronic properties of a molecule. nih.govd-nb.info
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the UV-Visible absorption spectrum of a molecule. By calculating the energies of electronic excitations from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). For this compound, the predicted UV-Vis spectrum would be characteristic of its conjugated π-system.
Furthermore, computational methods can predict other spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions can aid in the interpretation of experimental spectra and provide a more complete picture of the molecule's structure and bonding.
Table 2: Predicted Spectroscopic Properties of this compound
| Spectroscopic Technique | Predicted Property | Value |
| UV-Visible (TD-DFT) | λmax | 315 nm |
| ¹H NMR | Chemical Shift (H on C adjacent to S in the substituted ring) | ~7.2 ppm |
| ¹³C NMR | Chemical Shift (C bearing the aminomethyl group) | ~145 ppm |
| IR | Vibrational Frequency (N-H stretch) | ~3350 cm⁻¹ |
Note: These values are illustrative and represent typical predictions for a molecule with this structure.
Design of Novel Derivatives with Tailored Electronic Properties through Computational Screening
Computational screening has emerged as a powerful and efficient strategy in materials science and medicinal chemistry for the rational design of novel molecules with specific, predetermined properties. nih.govnih.gov This in silico approach allows for the systematic evaluation of a large library of virtual compounds, saving significant time and resources compared to traditional synthetic methods. For conjugated systems like this compound, computational chemistry, particularly methods based on Density Functional Theory (DFT), provides profound insights into how structural modifications influence electronic characteristics. nih.govbeilstein-journals.org The directed manipulation of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap is crucial for tuning the optical and electronic properties of these materials for potential applications. nih.govbeilstein-journals.orgresearchgate.net
The primary strategy for tailoring the electronic properties of the this compound scaffold involves the strategic introduction of various substituent groups onto the bithiophene core. The electronic nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—plays a decisive role in modulating the frontier molecular orbitals.
Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂) groups are known to increase the electron density of the π-conjugated system. Computationally, the introduction of EDGs is predicted to raise the energy of the HOMO more significantly than the LUMO. This effect generally leads to a decrease in the ionization potential and a narrowing of the HOMO-LUMO gap.
Electron-Withdrawing Groups (EWGs): Conversely, EWGs like nitro (-NO₂) or cyano (-CN) groups pull electron density from the π-conjugated backbone. Theoretical calculations consistently show that these groups effectively lower the energy of the LUMO. nih.gov This modification increases the electron affinity of the molecule. The effect on the HOMO is typically less pronounced, resulting in a significantly reduced HOMO-LUMO gap. nih.gov
Computational screening of this compound derivatives would involve creating a virtual library where different functional groups are placed at various open positions on the two thiophene rings. For each derivative, DFT calculations can predict key electronic parameters. The results of such a screening can be compiled to identify the most promising candidates for synthesis. For instance, a study on oligo- and polythiophenes demonstrated that a nitro group, in particular, leads to a significant modification of the HOMO–LUMO gap. nih.gov Similarly, research on other bithiophene systems has shown that their electronic properties can be consciously shaped by the synthetic introduction of different functional units. acs.org
The table below presents hypothetical data from a computational screening study on various derivatives of this compound. The calculations, based on DFT, illustrate the impact of different substituents at the 5'-position of the bithiophene ring system on the frontier molecular orbital energies.
Table 1: Predicted Electronic Properties of Substituted this compound Derivatives via Computational Screening.
| Derivative Name | Substituent (at 5'-position) | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted HOMO-LUMO Gap (eV) |
| This compound (Parent Compound) | -H | -5.80 | -1.90 | 3.90 |
| (5'-Nitro-[2,3'-bithiophen]-5-yl)methanamine | -NO₂ | -6.15 | -2.85 | 3.30 |
| 5'-(5-(Aminomethyl)thiophen-2-yl)-[2,3'-bithiophen]-4'-carbonitrile | -CN | -6.05 | -2.60 | 3.45 |
| (5'-Methoxy-[2,3'-bithiophen]-5-yl)methanamine | -OCH₃ | -5.50 | -1.75 | 3.75 |
| N',N'-Dimethyl-5'-(5-(aminomethyl)thiophen-2-yl)-[2,3'-bithiophen]-4'-amine | -N(CH₃)₂ | -5.25 | -1.60 | 3.65 |
The data clearly demonstrates the guiding principles of molecular design. The strong electron-withdrawing nitro group in (5'-Nitro-[2,3'-bithiophen]-5-yl)methanamine significantly lowers both HOMO and LUMO levels, with a more pronounced effect on the LUMO, leading to the smallest energy gap among the studied derivatives. The electron-donating groups, -OCH₃ and -N(CH₃)₂, progressively raise the HOMO energy, which can be a desirable trait for specific electronic applications. acs.org These theoretical findings allow researchers to pre-select derivatives that possess the most promising electronic structures for targeted applications, thereby streamlining the experimental research and development process. beilstein-journals.org
Emerging Research Frontiers and Future Directions for 2,3 Bithiophen 5 Ylmethanamine in Advanced Materials Science
Integration into Hybrid Organic-Inorganic Materials Research
The integration of [2,3'-Bithiophen]-5-ylmethanamine into hybrid organic-inorganic materials represents a promising avenue of research. These hybrid materials, which include organic-inorganic perovskites, are being investigated for their potential in solar cell technology and other optoelectronic applications. arctomsci.com The unique properties of the bithiophene moiety, combined with the reactive amine group, allow for the formation of stable and efficient hybrid structures.
Recent studies have explored the use of similar bithiophene-containing ligands in perovskite solar cells, demonstrating enhanced performance and stability. For instance, the incorporation of bithiophenethylammonium iodide (2TEAI) at the anode interface of formamidinium lead iodide (FAPbI3) perovskite solar cells resulted in a significant efficiency increase from 21.7% to 23.6% for small-area devices. rsc.org This improvement is attributed to better energy level alignment, which enhances interfacial charge transfer, and the passivation of trap states, which mitigates charge recombination. rsc.org The amine group in this compound can similarly interact with the inorganic components of the perovskite, leading to improved material properties.
The development of hybrid materials often involves the synthesis of complex structures where the organic and inorganic components are intimately linked. For example, the synthesis of bis(BTm) lead iodide, a 2D hybrid perovskite, involves the reaction of as-synthesized BTm (a bithiophene derivative) and lead iodide in a solvent mixture. duke.edu This process highlights the potential for creating highly ordered, crystalline materials with tailored electronic and optical properties. The ability to engineer these materials at the molecular level opens up new possibilities for designing next-generation solar cells, LEDs, and other electronic devices.
| Hybrid Material System | Key Findings | Potential Applications |
| Bithiophenethylammonium Iodide (2TEAI) in FAPbI3 Perovskite Solar Cells | Increased power conversion efficiency from 21.7% to 23.6%. Enhanced charge transfer and reduced charge recombination at the interface. rsc.org | High-performance perovskite solar cells. rsc.org |
| Bis(BTm) Lead Iodide | Formation of a 2D hybrid perovskite structure with well-defined optical and electronic properties. duke.edu | Quantum wells, light-emitting diodes (LEDs), and photodetectors. duke.edu |
Advanced Fabrication Techniques for Thin Films and Nanostructures of Poly-[2,3'-Bithiophen]-5-ylmethanamine
The fabrication of high-quality thin films and nanostructures is crucial for the application of poly-[2,3'-Bithiophen]-5-ylmethanamine in electronic and optoelectronic devices. Various advanced techniques are being explored to control the morphology, thickness, and properties of these films. These methods can be broadly categorized into physical and chemical deposition techniques. nih.gov
Solution-based methods like spin coating and dip coating are attractive due to their low cost and scalability, making them suitable for large-area device fabrication on various substrates, including flexible ones. semanticscholar.org For instance, a novel technique involving anchoring a polymer from a reaction solution has been used to fabricate polymer thin films. aaru.edu.jo The thickness and surface roughness of the films can be controlled by adjusting the concentration of the monomer and other reaction parameters. aaru.edu.jo Another approach involves the use of solvent evaporation to induce the formation of crack-templated thin films, a process known as "crack lithography," which allows for the creation of precisely controlled patterns. mdpi.com
Physical vapor deposition techniques, such as thermal vacuum evaporation and sputtering, offer excellent control over film thickness and purity, although they are generally more expensive. nih.govsemanticscholar.org Magnetron sputtering, for example, is a versatile technique for depositing a wide range of materials with high quality. nih.govresearchgate.net Pulsed laser deposition (PLD) is another powerful method that allows for the stoichiometric transfer of material from a target to a substrate, making it ideal for creating multi-layered thin films. researchgate.net
| Fabrication Technique | Description | Advantages | Limitations |
| Spin Coating | A solution of the polymer is dispensed onto a substrate, which is then spun at high speed to create a thin, uniform film. semanticscholar.org | Low cost, simple, uniform film thickness. semanticscholar.org | Material wastage, difficult for large or non-planar substrates. |
| Dip Coating | The substrate is immersed in and withdrawn from a polymer solution at a constant speed, leaving a thin film on the surface. semanticscholar.org | Simple, suitable for complex shapes. | Film thickness can be difficult to control precisely. |
| Thermal Vacuum Evaporation | The polymer is heated in a high vacuum chamber until it sublimes, and the vapor condenses on a cooler substrate. semanticscholar.org | High purity films, precise thickness control. semanticscholar.org | Expensive, requires high vacuum, difficult to scale up. semanticscholar.org |
| Sputtering | Ions are used to bombard a target material, causing atoms to be ejected and deposited onto a substrate. nih.gov | High deposition rate, good for various materials. nih.gov | Can cause substrate damage, complex equipment. researchgate.net |
| Pulsed Laser Deposition (PLD) | A high-power laser is used to ablate a target material, creating a plasma plume that deposits a thin film on a substrate. researchgate.net | Stoichiometric transfer, good for multi-layered films. researchgate.net | Can produce particulates, requires a laser source. |
Sustainable Synthesis Approaches and Green Chemistry Principles in Bithiopheneamine Production
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for chemical synthesis. researchgate.net This trend is particularly relevant for the production of specialty chemicals like this compound, where traditional synthetic routes often involve hazardous reagents and generate significant waste. The principles of green chemistry, which focus on atom economy, the use of safer solvents, and renewable feedstocks, are guiding the development of new synthetic strategies. acs.orgrsc.org
One of the key goals of green chemistry is to design synthetic methods that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. acs.org This can be achieved by utilizing catalytic reactions that are highly selective and efficient. For example, the use of earth-abundant metal catalysts, such as iron and copper, is being explored as a more sustainable alternative to precious metal catalysts. huarenscience.com Additionally, biocatalysis, which employs enzymes and microorganisms, offers a highly specific and environmentally benign approach to chemical synthesis. researchgate.net
The choice of solvent is another critical aspect of green synthesis. Many traditional organic solvents are volatile, flammable, and toxic. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. rsc.org Research has shown that certain reactions can be significantly accelerated in water compared to conventional organic solvents. rsc.org The development of tandem reactions, where multiple synthetic steps are carried out in a single pot, can also improve efficiency and reduce waste. rsc.org
| Green Chemistry Principle | Application in Bithiopheneamine Synthesis | Potential Benefits |
| Atom Economy | Designing reactions that maximize the incorporation of reactant atoms into the final product. acs.org | Reduced waste generation, increased efficiency. |
| Safer Solvents and Auxiliaries | Using environmentally benign solvents like water instead of volatile organic compounds. acs.orgrsc.org | Reduced environmental impact, improved safety. |
| Use of Renewable Feedstocks | Exploring the use of bio-based starting materials. acs.orgrsc.org | Reduced reliance on fossil fuels, lower carbon footprint. researchgate.net |
| Catalysis | Employing highly selective and efficient catalysts, including earth-abundant metals and biocatalysts. researchgate.nethuarenscience.com | Lower energy consumption, reduced byproducts. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. | Reduced energy consumption and associated costs. |
| Waste Prevention | Designing syntheses to produce minimal or no waste. researchgate.net | Reduced disposal costs and environmental pollution. |
Exploration of Novel Photophysical Phenomena in Derivatives
The unique electronic structure of the bithiophene core in this compound and its derivatives gives rise to interesting photophysical properties that are being actively explored. The extent of π-conjugation in these molecules can be tuned by modifying their chemical structure, which in turn influences their absorption, fluorescence, and transient absorption spectra. rsc.org
Studies on bis(2,2′-bithiophene-5-yl)benzenes have shown that the substitution pattern (ortho-, meta-, or para-) on the central benzene (B151609) ring significantly affects the photophysical properties. rsc.org This is due to variations in the extension of π-conjugation and the nature of the lowest unoccupied molecular orbital (LUMO). rsc.org The amine group in this compound can also play a crucial role in modulating these properties.
The photophysical behavior of these compounds is also highly dependent on the solvent environment. For example, the absorption and emission maxima of some fluorescent molecules show a red-shift with increasing solvent polarity, indicating a larger dipole moment in the excited state compared to the ground state. furman.edu This solvatochromism is a key characteristic that can be exploited in sensing applications. The fluorescence quantum yield and lifetime are also important parameters that are influenced by the molecular structure and the surrounding medium. furman.edu
| Derivative Class | Observed Photophysical Phenomena | Controlling Factors |
| Bis(2,2′-bithiophene-5-yl)benzenes | Substitution-dependent absorption and fluorescence spectra. rsc.org | Extension of π-conjugation, LUMO pattern. rsc.org |
| Conjugated Polyelectrolytes | Self-assembly into nanoscale aggregates, stimuli-responsive optical behavior. | Ionic solubilizing groups, presence of ions or biomacromolecules. |
| DHQ Derivatives | Solvent-dependent absorption and emission maxima (solvatochromism), large Stokes shifts. furman.edu | Solvent polarity, dipole moment change upon excitation. furman.edu |
Synergistic Research with Other Functional Chemical Entities and Materials
The future development of advanced materials based on this compound will likely involve synergistic research with other functional chemical entities and materials. By combining the unique properties of the bithiopheneamine with those of other molecules or materials, it is possible to create novel systems with enhanced or entirely new functionalities.
One area of interest is the development of dual-functional materials (DFMs) for applications such as integrated carbon capture and utilization (ICCU). rsc.org These materials combine a CO2 adsorbent with a catalyst, allowing for both the capture and conversion of CO2 in a single process. rsc.org The amine group in this compound could potentially serve as a CO2 capture site, while the bithiophene moiety could be functionalized with catalytic centers.
Another promising direction is the use of this compound as a building block for creating complex supramolecular structures, such as coordination polymers and metal-organic frameworks (MOFs). These materials have a wide range of potential applications, including gas storage, separation, and catalysis. The ability of the bithiopheneamine to coordinate with metal ions through its amine group and π-system makes it an attractive ligand for the construction of these materials.
Furthermore, the incorporation of this compound into polymer blends and composites can lead to materials with improved mechanical, thermal, or electronic properties. For example, blending with polymers like polyvinylpyrrolidone (B124986) (PVP) has been shown to suppress crack formation in thin films. mdpi.com
| Functional Entity/Material | Synergistic Effect | Potential Application |
| CO2 Adsorbents/Catalysts | Creation of dual-functional materials for integrated CO2 capture and utilization. rsc.org | Carbon capture and conversion technologies. rsc.org |
| Metal Ions | Formation of coordination polymers and metal-organic frameworks (MOFs). | Gas storage, separation, catalysis. |
| Polymers (e.g., PVP) | Improved mechanical properties and suppression of crack formation in thin films. mdpi.com | Flexible electronics, protective coatings. |
| Other π-Conjugated Systems | Tuning of electronic and optical properties for enhanced device performance. | Organic electronics, sensors. |
Q & A
Basic: What are the recommended synthesis protocols for [2,3'-Bithiophen]-5-ylmethanamine?
Answer:
The synthesis of this compound typically involves cross-coupling reactions between functionalized thiophene precursors. A common approach is to use Suzuki-Miyaura coupling for constructing the bithiophene backbone, followed by amine functionalization via reductive amination or nucleophilic substitution. Key steps include:
- Catalyst Optimization : Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts for coupling reactions, with reaction temperatures between 80–100°C in anhydrous THF or DMF .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Amine Protection/Deprotection : Use Boc or Fmoc groups to protect the amine during synthesis, followed by TFA or piperidine deprotection .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
A multi-technique approach is essential:
- Spectroscopic Analysis :
- Mass Spectrometry : Use ESI-MS or HRMS to verify molecular weight (expected [M+H]⁺ ~196.3 g/mol) .
- Chromatography : Validate purity (>95%) via reverse-phase HPLC with UV detection at λ = 254 nm .
Basic: What safety protocols are critical when handling this compound?
Answer:
Based on safety data for structurally similar thiophene derivatives :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood.
- Exposure Mitigation :
- Inhalation : Immediate relocation to fresh air; administer oxygen if respiratory distress occurs.
- Skin/Eye Contact : Rinse with copious water for 15+ minutes; seek medical evaluation.
- Storage : Store in amber vials under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or photodegradation .
Advanced: How can this compound be tailored for use as a fluorescent molecular probe?
Answer:
Derivatization strategies inspired by NIAD-4 (a structurally related Alzheimer’s probe) include :
- Functional Group Addition : Attach electron-withdrawing groups (e.g., cyano or nitro) to the bithiophene core to redshift fluorescence emission.
- Conjugation with Biomarkers : Link the amine group to Aβ-targeting peptides via NHS ester coupling for in vivo amyloid-beta (Aβ) imaging.
- Photostability Testing : Evaluate probe performance under near-infrared (NIR) light using murine models, comparing signal-to-noise ratios to NIAD-4 (~650–800 nm range) .
Advanced: How should researchers resolve contradictions in experimental data (e.g., unexpected byproducts or low yields)?
Answer:
Apply iterative analysis frameworks from qualitative research methodologies :
- Root-Cause Analysis :
- Catalyst Deactivation : Test for Pd black formation via XPS; switch to air-stable catalysts like Pd(OAc)₂.
- Side Reactions : Use LC-MS to identify byproducts (e.g., dimerization or over-reduction products).
- Process Optimization :
- Temperature Gradients : Screen reactions at 50°C, 80°C, and 110°C to isolate optimal conditions.
- Solvent Polarity : Compare yields in DMSO (polar) vs. toluene (nonpolar) to mitigate solubility issues .
Advanced: What computational methods predict the electronic properties of this compound?
Answer:
Leverage density functional theory (DFT) and molecular docking:
- DFT Calculations :
- Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to compute HOMO-LUMO gaps and assess charge transport properties .
- Compare results to experimental UV-Vis spectra (e.g., λ_max shifts due to amine protonation).
- Docking Studies :
Advanced: How can researchers design in vivo studies to evaluate this compound’s pharmacokinetics?
Answer:
- Radiolabeling : Synthesize a ¹⁴C-labeled analog via reductive amination with ¹⁴C-formaldehyde to track biodistribution .
- ADME Profiling :
Methodological: What strategies optimize literature searches for this compound’s applications?
Answer:
Follow rigorous chemical information retrieval practices :

- Database Mining :
- Use SciFinder with substructure searches (CAS RN 2404-89-9 as a scaffold filter).
- Cross-reference PubChem BioAssay data for bioactivity profiles .
- Keyword Combinations : Pair “bithiophene” with “methanamine,” “fluorescence probe,” or “kinase inhibitor” in Google Scholar/PubMed.
- Patent Analysis : Leverage Lens.org to exclude commercial applications and focus on academic patents.
Methodological: How to address discrepancies in reported spectral data for this compound?
Answer:
- Comparative Analysis :
- Collaborative Verification : Share raw data with third-party labs via platforms like Zenodo for independent validation .
Methodological: What experimental controls are essential in stability studies of this compound?
Answer:
- Accelerated Degradation Tests :
- Inert Atmosphere Comparison : Store aliquots under N₂ vs. ambient air to assess oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
